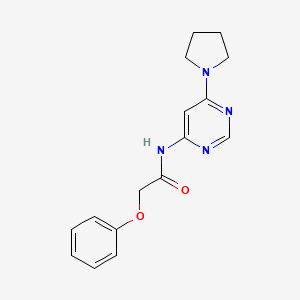

2-phenoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide

Description

Properties

IUPAC Name |

2-phenoxy-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-16(11-22-13-6-2-1-3-7-13)19-14-10-15(18-12-17-14)20-8-4-5-9-20/h1-3,6-7,10,12H,4-5,8-9,11H2,(H,17,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGCZXAFUDXLCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)NC(=O)COC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable aldehyde or ketone.

Introduction of the Pyrrolidine Group: The pyrrolidine group can be introduced via nucleophilic substitution reactions, where a pyrrolidine derivative reacts with the pyrimidine ring.

Attachment of the Phenoxyacetamide Moiety: The final step involves the coupling of the phenoxyacetamide group to the pyrimidine ring, typically using reagents like dichloromethane (DCM) and lutidine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring or the phenoxy group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

2-phenoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide has been explored for its potential therapeutic effects:

- Anticancer Activity : Research indicates that compounds with similar structures can inhibit cell proliferation by targeting specific pathways involved in cancer progression. For instance, derivatives of pyrimidine compounds have shown efficacy against various cancer cell lines by modulating protein kinase activity .

- Bioactive Compounds : Studies have suggested that this compound may exhibit bioactive properties that could be harnessed for treating diseases related to pyrimidine metabolism.

The compound has been investigated for its biological activities, particularly in the context of enzyme inhibition and receptor modulation:

- Kinase Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. This inhibition could lead to reduced proliferation of cancer cells .

- Apoptosis Induction : Experimental data suggests that derivatives may induce apoptosis in specific cancer cell lines, highlighting their potential as therapeutic agents .

Chemical Synthesis

In organic chemistry, this compound serves as a valuable intermediate:

- Building Block : It is utilized as a precursor for synthesizing more complex molecules, particularly those targeting biological pathways or developing novel materials .

Case Studies

Several studies have highlighted the applications of this compound:

- Inhibition Studies : A study examined the effects of similar pyrimidine derivatives on MV4-11 acute myeloid leukemia cells, demonstrating significant inhibition of cell proliferation when treated with these compounds at varying concentrations .

- Mechanistic Insights : Research into the mechanism of action revealed that these compounds could modulate critical signaling pathways involved in cancer cell survival and proliferation, suggesting their potential role in targeted cancer therapy .

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring is known to interact with nucleic acids and proteins, potentially inhibiting or modulating their activity. The phenoxyacetamide moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Features and Substitutions

Key Observations :

- Pyrimidine Core Modifications : The target compound’s pyrrolidine substitution at the 6-position contrasts with Example 102’s indazole and Example 72’s pyridine groups. Bulkier substituents (e.g., indazole) may sterically hinder target binding but improve selectivity .

- Acetamide Side Chain: The target compound’s simple phenoxy group differs from cyclopropyl (Example 102) and isopropyl (Example 72) variants. Cyclopropyl groups often enhance metabolic stability due to reduced oxidative metabolism .

- Synthetic Complexity : Example 102 requires a Suzuki coupling step with a boronate ester, yielding 16% after purification , whereas the target compound’s simpler structure suggests higher synthetic accessibility.

Pharmacological Implications

- Pyrrolidine vs.

- Trifluoromethyl Groups : The compound in EP 4 374 877 A2 includes trifluoromethyl groups, which improve membrane permeability and binding affinity through hydrophobic and electronic effects.

- Molecular Weight : The target compound’s lower molecular weight (~313 vs. 570 for Example 102) aligns with Lipinski’s rules for oral bioavailability, suggesting advantages in drug development .

Research Findings and Patent Context

- Example 102 : Demonstrated moderate yield (16%) in synthesis, highlighting challenges in coupling sterically hindered boronate esters to pyrimidine cores .

- Example 72 : Substitution with 4-methylpiperazine introduces a basic nitrogen, which may improve solubility but increase risk of hERG channel binding (a common toxicity concern) .

- EP 4 374 877 A2 : The spirocyclic core and trifluoromethyl groups suggest a design optimized for kinase inhibition potency, though synthetic complexity may limit scalability .

Biological Activity

2-phenoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide, identified by the CAS number 1396855-97-2, is a synthetic organic compound characterized by a unique structural framework that combines a pyrimidine ring, a pyrrolidine group, and a phenoxyacetamide moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₈N₄O₂, with a molecular weight of 298.34 g/mol. The compound's structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

Antiproliferative Activity: Studies have shown that this compound may inhibit the growth of cancer cells by targeting specific pathways involved in tumorigenesis. For instance, it has been investigated for its effects on the epidermal growth factor receptor (EGFR), which is crucial in many cancers.

Antimicrobial Properties: Preliminary evaluations suggest that derivatives of this compound may possess antibacterial activity, particularly against Gram-positive bacteria. This is significant given the rising concern over antibiotic resistance.

Antiproliferative Activity

A study focusing on quinazoline derivatives indicated that modifications similar to those found in this compound could enhance antiproliferative effects against various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values lower than traditional treatments like gefitinib and lapatinib, suggesting improved efficacy in inhibiting cell proliferation ( ).

| Compound | Cell Line | IC50 Value (nM) | Reference |

|---|---|---|---|

| 2-Pyrrolidinyl derivative | HepG2 | 0.07 | |

| Lapatinib | HepG2 | 1.40 | |

| Gefitinib | MCF7 | 38.9 |

Antimicrobial Activity

Research into related acetamide derivatives has shown promising antibacterial properties. Compounds structurally analogous to this compound were found to have minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, outperforming some existing antibiotics ( ).

Case Studies

Case Study 1: EGFR Inhibition

In vitro studies demonstrated that compounds with structural similarities to this compound showed significant inhibition of EGFR kinase activity. The most active derivatives exhibited IC50 values significantly lower than those of established EGFR inhibitors, indicating their potential as novel therapeutic agents in cancer treatment ( ).

Case Study 2: Antibacterial Evaluation

A series of pyrrole-based compounds were evaluated for their antibacterial efficacy, with some showing MIC values comparable to traditional antibiotics like ciprofloxacin. The structural modifications akin to those in this compound may contribute to enhanced bioactivity ( ).

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.